molecular formula C19H20ClN3OS B2829163 N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE CAS No. 310416-45-6

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE

Cat. No.: B2829163
CAS No.: 310416-45-6
M. Wt: 373.9
InChI Key: YPVFAINEBNGSSX-UHFFFAOYSA-N
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Description

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE typically involves the reaction of 1-adamantylamine with thiosemicarbazide to form the intermediate 1-adamantyl-1,3,4-thiadiazole. This intermediate is then reacted with 3-chlorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the adamantyl group.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Mechanism of Action

The exact mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE is not fully understood. it is believed to modulate various biological pathways. The compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It also inhibits histone deacetylases, which regulate gene expression. These actions contribute to its anti-inflammatory and anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide
  • N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide
  • N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide

Uniqueness

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE stands out due to the presence of the 3-chlorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-15-3-1-2-14(7-15)16(24)21-18-23-22-17(25-18)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFAINEBNGSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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